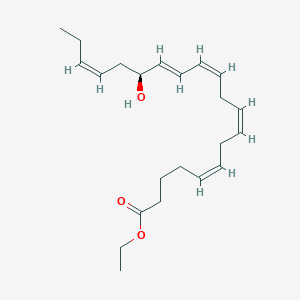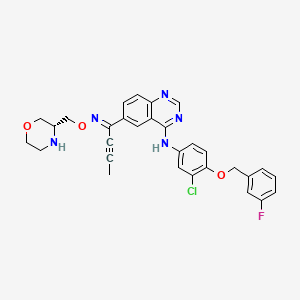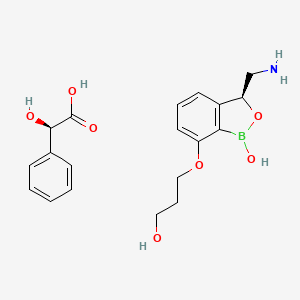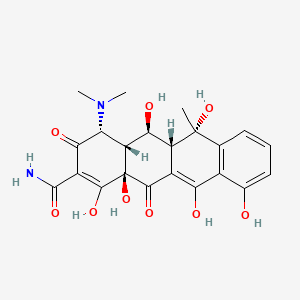
Olorofim
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Olorofim is an investigational antifungal compound belonging to the orotomide class. It is being developed for the treatment of invasive mold infections, particularly those caused by species resistant to existing antifungal agents. This compound inhibits dihydroorotate dehydrogenase, an enzyme crucial for the biosynthesis of pyrimidines, which are essential for fungal DNA and RNA synthesis .
科学的研究の応用
Olorofim has shown promising results in scientific research, particularly in the field of antifungal therapy. It is effective against a wide range of mold species, including those resistant to azoles and amphotericin B. This compound is being developed for both oral and intravenous administration, making it versatile for different clinical scenarios .
Its unique mechanism of action makes it a valuable tool for researchers studying fungal biology and resistance mechanisms .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Olorofim involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the orotomide core structure, followed by functional group modifications to enhance antifungal activity. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized synthetic routes. The process includes stringent quality control measures to ensure the consistency and efficacy of the final product. The production methods are designed to be cost-effective and scalable to meet the demands of clinical and commercial use .
化学反応の分析
Types of Reactions: Olorofim undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its antifungal properties .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the chemical reactions of this compound include various derivatives with enhanced antifungal activity. These derivatives are tested for their efficacy against a range of fungal pathogens to identify the most potent compounds .
作用機序
Olorofim exerts its antifungal effects by inhibiting dihydroorotate dehydrogenase, an enzyme involved in the de novo biosynthesis of pyrimidines. This inhibition disrupts the production of DNA and RNA in fungal cells, leading to cell death. The molecular targets of this compound include various species of Aspergillus, Scedosporium, and Fusarium, among others .
類似化合物との比較
Similar Compounds:
- Voriconazole
- Itraconazole
- Posaconazole
- Amphotericin B
Uniqueness of Olorofim: this compound is unique among antifungal agents due to its novel mechanism of action. Unlike azoles and polyenes, which target ergosterol synthesis and membrane integrity, respectively, this compound targets pyrimidine biosynthesis. This makes it effective against fungal species that have developed resistance to other classes of antifungal drugs .
特性
CAS番号 |
1928707-56-5 |
|---|---|
分子式 |
C28H27FN6O2 |
分子量 |
498.6 g/mol |
IUPAC名 |
2-(1,5-dimethyl-3-phenylpyrrol-2-yl)-N-[4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]phenyl]-2-oxoacetamide |
InChI |
InChI=1S/C28H27FN6O2/c1-19-16-24(20-6-4-3-5-7-20)25(33(19)2)26(36)27(37)32-22-8-10-23(11-9-22)34-12-14-35(15-13-34)28-30-17-21(29)18-31-28/h3-11,16-18H,12-15H2,1-2H3,(H,32,37) |
InChIキー |
SUFPWYYDCOKDLL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1C)C(=O)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C4=NC=C(C=N4)F)C5=CC=CC=C5 |
正規SMILES |
CC1=CC(=C(N1C)C(=O)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C4=NC=C(C=N4)F)C5=CC=CC=C5 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
F-901318; F901318; F 901318; Olorofim |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



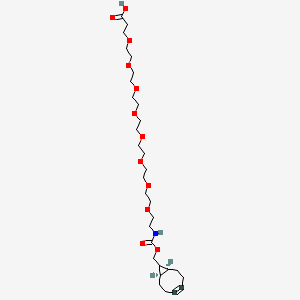

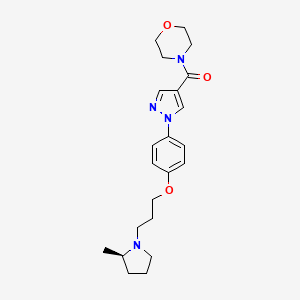

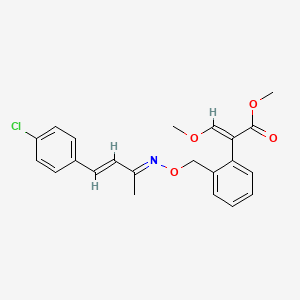

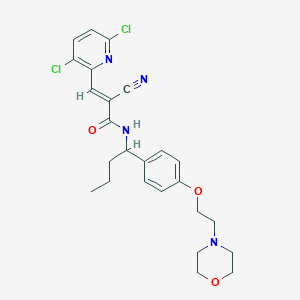
![7-[3-(Benzhydryloxyiminomethyl)-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid](/img/structure/B607334.png)

